molecular formula C21H18N4O3 B11589107 (2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11589107
M. Wt: 374.4 g/mol
InChI Key: OJIVVCZZDHYIHG-RVDMUPIBSA-N
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Description

(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol reacts with an aryl halide in the presence of a base.

    Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Final Coupling Step: The final step involves coupling the intermediate with N-methylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate for nucleophilic substitution; acids or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-13-7-4-5-9-17(13)28-20-16(11-15(12-22)19(26)23-3)21(27)25-10-6-8-14(2)18(25)24-20/h4-11H,1-3H3,(H,23,26)/b15-11+

InChI Key

OJIVVCZZDHYIHG-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC

Origin of Product

United States

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